N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c1-13-19-11-24-29(18-9-3-15(23)4-10-18)21(19)22(32)28(27-13)12-20(31)26-17-7-5-16(6-8-17)25-14(2)30/h3-11H,12H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXVRPNCXJASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, identified by its CAS number 941884-46-4, is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 434.4 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity. The presence of fluorine and acetamido groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 941884-46-4 |
| Molecular Formula | |
| Molecular Weight | 434.4 g/mol |
Anticancer Properties
Research indicates that compounds containing a pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against prostate cancer cells, demonstrating promising results in reducing cell viability and inducing apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as protein kinases.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways (e.g., MAPK/ERK), which are often dysregulated in cancer.
Study 1: Antiproliferative Activity
In a recent study published in Molecules, the antiproliferative effects of various pyrazolo[3,4-d]pyridazine derivatives were assessed. The specific compound demonstrated a notable reduction in cell viability across multiple cancer cell lines, including prostate and breast cancer cells. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. Results indicated that the compound effectively inhibited several kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule but differ in core heterocycles or substituents:
Key Observations:
Core Heterocycle :
- The target compound and the analog in share a pyrazolo[3,4-d]pyridazine core, whereas analogs in feature pyrazolo[3,4-b]pyridine. The pyridazine core (two adjacent nitrogen atoms) may confer distinct electronic and steric properties compared to pyridine derivatives.
Substituent Effects: Position 1: The 4-fluorophenyl group in the target compound and contrasts with the phenyl group in . Fluorine’s electronegativity may enhance binding affinity via dipole interactions . Position 4: Methyl (target, ) vs. cyclopropyl (). Acetamide Substituent: The 4-acetamidophenyl group (target) provides hydrogen-bonding capacity, while 4-chlorophenyl (), 4-fluorophenyl (), and 4-nitrophenyl () are electron-withdrawing. Nitro groups () increase molecular weight and polarity, reflected in higher melting points (231–233°C vs. 214–216°C in ) .
Spectroscopic and Analytical Data
Key Observations:
- The acetamide NH and carbonyl groups are consistent across analogs (IR ~3325–3333 cm⁻¹ and ~1668–1684 cm⁻¹).
- Methyl groups (δ ~1.79–1.88 ppm) and acetamide CH₂ (δ ~4.23–4.27 ppm) show minor shifts depending on substituents .
- Nitro-substituted exhibits a higher molecular weight (513 vs. 486 in ) and lower carbon content due to the nitro group’s oxygen and nitrogen atoms.
Q & A
Q. What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Palladium-based catalysts may facilitate coupling reactions for pyrazolo-pyridazine core formation .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrazolo-pyridazine core and acetamide substituents .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₀FN₅O₃) .
Q. How can researchers initially screen for biological activity?
- In vitro kinase assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays .
- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
Advanced Research Questions
Q. How can reaction optimization address low yields in the final cyclization step?
- Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 75% → 88%) .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to minimize side reactions .
Q. What strategies improve structure-activity relationships (SAR) for kinase inhibition?
- Substituent modification : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions in kinase ATP-binding pockets .
- Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to modulate solubility and binding affinity .
Q. How can contradictory data on biological activity be resolved?
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular docking : Simulate binding modes in kinase ATP pockets using AutoDock Vina or Schrödinger .
- MD simulations : Analyze binding stability over 100 ns trajectories to identify critical residues (e.g., DFG motif in kinases) .
Q. How can researchers design derivatives with improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce logP from 3.5 to 2.8, enhancing aqueous solubility .
- Pro-drug strategies : Mask the acetamide group as an ester to improve oral bioavailability .
Q. What methodologies elucidate degradation pathways under physiological conditions?
Q. How can in vivo efficacy be assessed while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
